REACTION_CXSMILES
|
[C:1](=[O:11])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:2].C([N:14]([CH2:17][CH3:18])CC)C.[CH3:19][CH2:20][O:21][C:22]([C@H](OS(C(F)(F)F)(=O)=O)C)=[O:23]>CC.ClCCl>[CH2:20]([O:21][C:22](=[O:23])[CH:17]([NH:14][NH:2][C:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:11])[CH3:18])[CH3:19]
|
Name
|
|
Quantity
|
665 mg
|
Type
|
reactant
|
Smiles
|
C(N)(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)[C@@H](C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with water (50 mL×2), 1% HCl (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)NNC(=O)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |